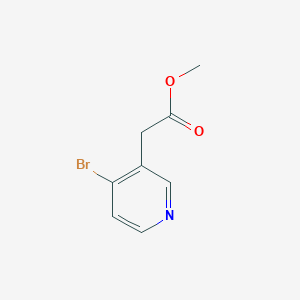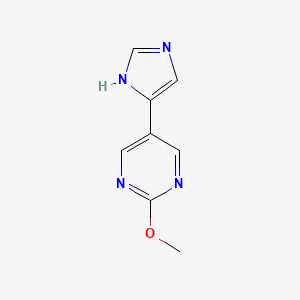
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid typically involves the hydroxylation of tryptophan. One common method includes the use of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan in the presence of tetrahydrobiopterin, oxygen, and iron .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme tryptophan hydroxylase, facilitating the large-scale conversion of tryptophan to 5-hydroxytryptophan .
化学反応の分析
Types of Reactions
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form serotonin.
Decarboxylation: This reaction, catalyzed by aromatic L-amino acid decarboxylase, converts it into serotonin.
Substitution: Various substitution reactions can occur at the indole ring, particularly at the 5-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes like monoamine oxidase.
Decarboxylation: This reaction typically requires the presence of pyridoxal phosphate as a cofactor.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
Serotonin: The primary product formed from the decarboxylation of this compound.
Various substituted indoles: Depending on the specific substitution reactions performed.
科学的研究の応用
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in the biosynthesis of serotonin and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating conditions like depression, anxiety, and sleep disorders due to its role in serotonin production.
Industry: Utilized in the production of dietary supplements aimed at increasing serotonin levels
作用機序
The primary mechanism of action of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid involves its conversion to serotonin. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various serotonin receptors in the brain, influencing mood, sleep, and other physiological processes .
類似化合物との比較
Similar Compounds
Tryptophan: The precursor to 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid.
Serotonin: The product formed from the decarboxylation of this compound.
Indole-3-acetic acid: Another indole derivative with significant biological activity.
Uniqueness
This compound is unique due to its direct role in the biosynthesis of serotonin, a critical neurotransmitter. This makes it particularly valuable in both research and therapeutic contexts, distinguishing it from other indole derivatives .
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)5-7-3-6-4-8(14)1-2-10(6)13-7/h1-4,9,13-14H,5,12H2,(H,15,16) |
InChIキー |
MTBXENCFNQMOTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C=C(N2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)

![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)




![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)


![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)


